
(3R)-3,4-Dihydroxybutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3,4-Dihydroxybutanal is an organic compound with the molecular formula C4H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3R)-3,4-Dihydroxybutanal can be synthesized through several methods. One common approach involves the reduction of (3R)-3,4-Dihydroxybutanoic acid using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another method involves the aldol condensation of glycolaldehyde with formaldehyde, followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of (3R)-3,4-Dihydroxybutanoic acid. This process is carried out under high pressure and temperature using a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (3R)-3,4-Dihydroxybutanoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (3R)-3,4-Dihydroxybutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) for halogenation, and ammonia (NH3) for amination.
Major Products:
Oxidation: (3R)-3,4-Dihydroxybutanoic acid.
Reduction: (3R)-3,4-Dihydroxybutanol.
Substitution: Halogenated or aminated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(3R)-3,4-Dihydroxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fine chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of (3R)-3,4-Dihydroxybutanal involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
(3S)-3,4-Dihydroxybutanal: The enantiomer of (3R)-3,4-Dihydroxybutanal, which has a different three-dimensional arrangement.
(3R)-3,4-Dihydroxybutanoic acid: An oxidized form of this compound.
(3R)-3,4-Dihydroxybutanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
44595-51-9 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
(3R)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m1/s1 |
InChI-Schlüssel |
CQSYGAZTCJHVFE-SCSAIBSYSA-N |
Isomerische SMILES |
C(C=O)[C@H](CO)O |
Kanonische SMILES |
C(C=O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
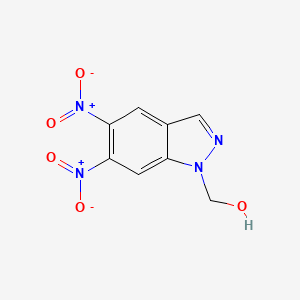
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)

![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
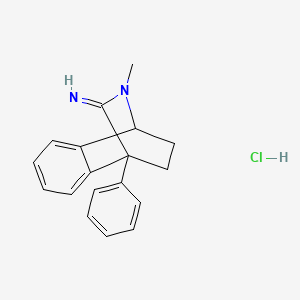
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)

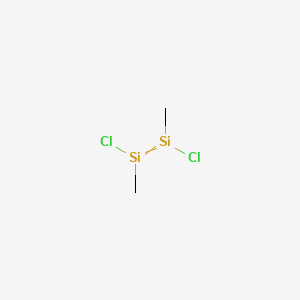
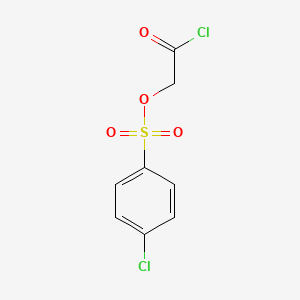

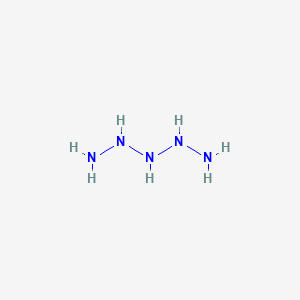
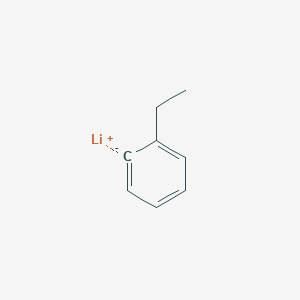
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
